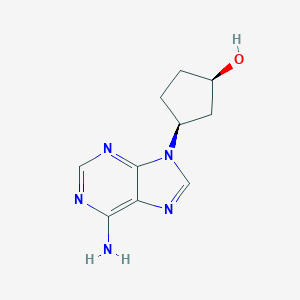

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNXSBPBWFLVDK-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931363 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142130-73-2 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)-cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142130732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carbocyclic Adenosine Analogues: Structural Chemistry, Synthesis, and Therapeutic Mechanisms

Topic: Carbocyclic Adenosine Analogue Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Carbocyclic nucleosides (carba-nucleosides) represent a pivotal class of glycomimetics where the endocyclic oxygen of the furanose ring is replaced by a methylene unit. This single atom substitution confers absolute resistance to hydrolytic cleavage by phosphorylases and hydrolases, addressing the primary metabolic instability of natural nucleosides.

This guide analyzes the structural and functional properties of carbocyclic adenosine analogues (Carba-A), focusing on the prototype Aristeromycin and the conformationally restricted Neplanocin A . It details the "Vince Lactam" synthetic route, the mechanistic inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, and the structure-activity relationships (SAR) governing their antiviral potency versus cytotoxicity.

Structural Chemistry & Rationale[1][2][3]

The Methylene Substitution

The replacement of the O4' oxygen with a methylene group (

-

Hydrolytic Stability: The resulting C-N glycosidic bond is non-labile. Unlike the

-glycosidic bond in natural nucleosides, which is susceptible to acidic hydrolysis and enzymatic cleavage (e.g., by purine nucleoside phosphorylase), the carbocyclic bond is chemically stable, extending plasma half-life. -

Lipophilicity: The removal of the ether oxygen increases the

value, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Conformational Analysis: The North/South Equilibrium

The biological activity of nucleosides is dictated by the sugar pucker. The furanose ring exists in dynamic equilibrium between the North (N) conformation (

-

Aristeromycin: The saturated cyclopentane ring mimics the ribofuranose ring but lacks the anomeric effect (interaction between the ring oxygen lone pair and the C1'-N bond), leading to a more flexible pseudorotational cycle.

-

Neplanocin A: Contains a cyclopentenyl double bond. This unsaturation flattens the ring and locks the conformation, restricting the pseudorotational phase angle (

). This rigidity is critical for its high affinity for SAH hydrolase.

| Feature | Ribofuranose (Adenosine) | Carbocyclic Ring (Aristeromycin) | Cyclopentenyl (Neplanocin A) |

| Ring Atom 4 | Oxygen | Methylene ( | Methylene ( |

| Bond Stability | Labile (Acid/Enzymatic) | Stable | Stable |

| Pucker Preference | N | Flexible Equilibrium | Rigid / Restricted |

| H-Bonding | O4' accepts H-bonds | No H-bond acceptor at 4' | No H-bond acceptor at 4' |

Synthetic Methodologies: The Vince Lactam Route[4][5]

The synthesis of chiral carbocyclic nucleosides was historically challenging until the introduction of 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince Lactam . This bicyclic scaffold provides a versatile entry to the cyclopentane core with established stereochemistry.

Protocol: Enzymatic Resolution and Coupling

-

Rationale: Direct synthesis often yields racemates. Using specific lactamases allows for the kinetic resolution of the Vince lactam, yielding enantiopure intermediates for D- or L-nucleosides.

Workflow Diagram (DOT)

Figure 1: Stereoselective synthesis of carbocyclic nucleosides utilizing the Vince Lactam platform.

Key Synthetic Steps (Technical Note)

-

Resolution: The racemic lactam is treated with a lactamase (e.g., from Pseudomonas solanacearum). The (-)-lactam remains unhydrolyzed and is extracted.

-

Functionalization: The (-)-lactam is hydrolyzed to the amino acid and reduced to the amino alcohol (1R, 4S)-4-amino-2-cyclopentenemethanol.

-

Base Coupling: The purine base (Adenine) is introduced. For Neplanocin A analogues, Trost's palladium-catalyzed allylic alkylation is the standard for introducing the base with retention of configuration or specific inversion.

Biological Properties & Mechanism of Action[6][7][8][9]

Inhibition of SAH Hydrolase

The primary therapeutic target of Aristeromycin and Neplanocin A is S-Adenosyl-L-homocysteine (SAH) Hydrolase .[1][2]

-

The Pathway: SAH hydrolase catalyzes the reversible hydrolysis of SAH (a byproduct of methylation reactions) to Adenosine and Homocysteine.[3]

-

The Blockade: Inhibition of this enzyme leads to the accumulation of intracellular SAH.[3]

-

The Consequence: High SAH levels cause feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases.[2] This is lethal to viruses (e.g., Ebola, Vaccinia) that rely on 5'-capping (methylation) of their mRNA for stability and translation.

Mechanism of Inhibition (Type I vs. Type II)

The mechanism relies on the enzyme's cofactor,

-

Aristeromycin (Type I): Binds to the enzyme. The enzyme attempts to oxidize the 3'-hydroxyl group (mimicking the natural substrate). This reduces the enzyme-bound

to -

Neplanocin A (Type II): Also depletes

, but due to the vinyl functionality, it can form a covalent bond with the enzyme, leading to irreversible inactivation.

SAH Inhibition Pathway Diagram (DOT)

Figure 2: Mechanism of SAH Hydrolase inhibition and subsequent feedback blockade of viral mRNA methylation.[3][2]

Toxicity & Therapeutic Challenges

While potent, the clinical utility of first-generation carbocyclic adenosines was hampered by toxicity.[4]

The Phosphorylation Trap

-

Mechanism: Cellular Adenosine Kinase (AK) recognizes Aristeromycin and Neplanocin A as substrates, phosphorylating them to the 5'-monophosphate.

-

Consequence: These nucleotides are further phosphorylated to triphosphates, which can be incorporated into host DNA/RNA or inhibit ATP-dependent processes, causing significant cytotoxicity.

Strategic Modifications (3-Deaza Analogues)

To decouple antiviral activity (SAH hydrolase inhibition) from cytotoxicity (AK phosphorylation), the 3-deaza modification was introduced (e.g., 3-deazaneplanocin A).

-

Rationale: The N3 nitrogen of the purine ring is critical for hydrogen bonding within the Adenosine Kinase active site. Removing it (C3 substitution) drastically reduces affinity for the kinase while retaining affinity for SAH hydrolase.

Experimental Protocols

Protocol: Spectrophotometric Assay for SAH Hydrolase Inhibition

Use this protocol to determine the

Reagents:

-

Recombinant SAH Hydrolase (human or parasitic).

-

Ellman’s Reagent (DTNB).

-

Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.

Procedure:

-

Preparation: Incubate SAH Hydrolase (

) with varying concentrations of the carbocyclic analogue ( -

Reaction Trigger: Add SAH substrate (

). -

Detection: The hydrolysis of SAH releases Homocysteine (Hcy), which contains a free thiol. Add DTNB (

). -

Measurement: Monitor the formation of the TNB anion continuously at 412 nm (

). -

Analysis: Plot

vs. [Inhibitor] to determine

Comparative Data Table

| Compound | Structure Type | Target | Mechanism | Toxicity Source | Clinical Status |

| Aristeromycin | Carbocyclic (Sat) | SAH Hydrolase | Rev. Inhibitor (Type I) | Adenosine Kinase | Toxic (Pre-clinical) |

| Neplanocin A | Cyclopentenyl | SAH Hydrolase | Irrev. Inhibitor (Type II) | Adenosine Kinase | Toxic (Pre-clinical) |

| 3-Deazaneplanocin A | 3-Deaza / Cyclopentenyl | SAH Hydrolase | Potent Inhibitor | Low (Poor AK substrate) | Investigational (Ebola) |

| Abacavir | Carbocyclic (Sat) | Reverse Transcriptase | Chain Terminator | Hypersensitivity (HLA) | FDA Approved (HIV) |

References

-

Montgomery, J. A., et al. (1982).[5] "Carbocyclic analogues of 3-deazaadenosine: A novel class of antiviral agents."[7] Journal of Medicinal Chemistry. Link

-

Vince, R., & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic nucleosides." Journal of Medicinal Chemistry. Link

-

De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Nucleosides, Nucleotides & Nucleic Acids. Link

-

Liu, S., et al. (1992). "Neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase."[2][6][7][8] Journal of Medicinal Chemistry. Link

-

Trost, B. M., et al. (1988). "Palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society.[9] Link

Sources

- 1. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression | MDPI [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. John Montgomery's legacy: carbocyclic adenosine analogues as SAH hydrolase inhibitors with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Correlation between the antiviral activity of acyclic and carbocyclic adenosine analogues in murine L929 cells and their inhibitory effect on L929 cells S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

An In-depth Technical Guide to the SAHH Inhibition Pathway of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosyl-L-homocysteine hydrolase (SAHH) is a critical enzyme regulating cellular methylation, a fundamental process in various biological pathways. Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including viral infections and cancer. This guide provides a comprehensive technical overview of the SAHH inhibition pathway, with a focus on the carbocyclic adenosine analog, 3-(6-amino-9H-purin-9-yl)-cyclopentanol. We will delve into the molecular mechanism of action, detail robust experimental protocols for assessing inhibitory activity, and discuss the therapeutic potential of this class of compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of enzyme inhibition and therapeutic development.

Introduction: The Central Role of SAHH in Cellular Methylation

The methylation cycle is a ubiquitous and essential biochemical pathway responsible for the transfer of methyl groups to a wide array of substrates, including DNA, RNA, proteins, and lipids.[1] These methylation events are critical for regulating gene expression, signal transduction, and metabolism. S-adenosyl-L-methionine (SAM) serves as the primary methyl group donor in these reactions. Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).

S-adenosyl-L-homocysteine hydrolase (SAHH) plays a pivotal role in maintaining the cellular methylation potential by catalyzing the reversible hydrolysis of SAH into adenosine and L-homocysteine.[2][3] This reaction is crucial for two main reasons:

-

Preventing Feedback Inhibition: SAH is a potent product inhibitor of most SAM-dependent methyltransferases. The efficient removal of SAH by SAHH is therefore essential to ensure ongoing cellular methylation reactions.[3]

-

Regenerating the Methylation Cycle: The homocysteine produced can be remethylated to methionine, which is then converted back to SAM, thus completing the methylation cycle.

Given its central role, the inhibition of SAHH presents a powerful strategy to disrupt cellular methylation. The resulting accumulation of SAH leads to a feedback inhibition of methyltransferases, a mechanism that can be exploited for therapeutic intervention in various disease states.[3]

3-(6-Amino-9H-purin-9-yl)-cyclopentanol: A Carbocyclic Adenosine Analog Targeting SAHH

3-(6-Amino-9H-purin-9-yl)-cyclopentanol belongs to the class of carbocyclic adenosine analogs. These compounds are characterized by the replacement of the ribose sugar moiety of adenosine with a cyclopentane or cyclopentene ring. This structural modification confers resistance to enzymatic degradation by phosphorylases and hydrolases, enhancing their metabolic stability and potential as therapeutic agents.

Prominent examples of carbocyclic adenosine analogs that have been extensively studied as SAHH inhibitors include aristeromycin and neplanocin A.[4][5][6][7][8] These compounds have demonstrated potent, broad-spectrum antiviral activity against a range of viruses, including poxviruses, rhabdoviruses, and filoviruses.[1][4] Their antiviral mechanism is directly linked to the inhibition of SAHH, which disrupts viral mRNA capping and subsequent protein synthesis.[3][9]

While specific kinetic data for 3-(6-amino-9H-purin-9-yl)-cyclopentanol is not extensively available in the public domain, its structural similarity to well-characterized SAHH inhibitors strongly suggests a similar mechanism of action.

Molecular Mechanism of SAHH Inhibition

The inhibition of SAHH by carbocyclic adenosine analogs like 3-(6-amino-9H-purin-9-yl)-cyclopentanol is a multi-step process that exploits the enzyme's catalytic mechanism. SAHH contains a tightly bound NAD+ cofactor, which is essential for its enzymatic activity. The catalytic cycle involves the oxidation of the 3'-hydroxyl group of the substrate's ribose moiety by NAD+ to a 3'-keto intermediate.

Carbocyclic adenosine analogs, upon entering the active site of SAHH, are recognized as substrate mimics. The inhibition pathway can be generalized as follows:

-

Binding to the Active Site: The inhibitor binds to the active site of SAHH in a manner similar to the natural substrate, SAH.

-

Oxidation by NAD+: The 3-hydroxyl group on the cyclopentane ring of the inhibitor is oxidized by the enzyme-bound NAD+ to form a 3-keto intermediate, with the concomitant reduction of NAD+ to NADH.

-

Formation of a Stable Adduct or Tight Binding: The subsequent steps depend on the specific structure of the inhibitor. For many potent carbocyclic analogs, this oxidized intermediate can lead to the formation of a stable, often slowly reversible or pseudo-irreversible complex with the enzyme. This "stalls" the enzyme in an inactive state.[8]

-

Accumulation of SAH: The inhibition of SAHH activity leads to the cellular accumulation of SAH.

-

Inhibition of Methyltransferases: The elevated levels of SAH act as a potent feedback inhibitor of SAM-dependent methyltransferases, leading to a global disruption of cellular and viral methylation reactions.

This cascade of events ultimately results in the observed therapeutic effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Protocol:

-

Reaction Components:

-

SAHH enzyme, SAH substrate, and test compounds as in the photometric assay.

-

A coupled enzyme system containing:

-

Adenosine kinase (to convert adenosine to AMP).

-

Pyruvate kinase and myokinase (to convert AMP to ATP).

-

Luciferase and luciferin.

-

-

-

Assay Procedure:

-

The SAHH reaction is performed as described previously.

-

The reaction mixture is then combined with the coupled enzyme system.

-

The luciferase enzyme utilizes the ATP generated (which is proportional to the amount of adenosine produced by SAHH) to oxidize luciferin, resulting in the emission of light.

-

The luminescence is measured using a luminometer.

-

-

Advantages:

-

High sensitivity, allowing for the use of lower enzyme and substrate concentrations.

-

Amenable to high-throughput screening in 384- or 1536-well formats.

-

In Vivo Efficacy Studies

The in vivo efficacy of SAHH inhibitors is often evaluated in animal models of viral infection or cancer.

Example: Murine Model of Vaccinia Virus Infection:

-

Animal Model:

-

Use a suitable mouse strain (e.g., BALB/c).

-

Infect the mice with a lethal dose of vaccinia virus (e.g., via intranasal or intraperitoneal injection).

-

-

Treatment:

-

Administer the test compound (e.g., 3-(6-amino-9H-purin-9-yl)-cyclopentanol) at various doses and schedules (e.g., once or twice daily for a specified number of days) via a relevant route (e.g., oral gavage or intraperitoneal injection).

-

Include a vehicle control group and a positive control group (e.g., a known antiviral agent).

-

-

Endpoints:

-

Survival: Monitor the animals daily for morbidity and mortality.

-

Viral Titer: At specific time points, euthanize a subset of animals and collect tissues (e.g., lungs, spleen) to determine the viral load by plaque assay.

-

Body Weight: Monitor body weight as an indicator of general health.

-

-

Data Analysis:

-

Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis.

-

Compare the viral titers in different organs between the groups.

-

Therapeutic Applications and Future Perspectives

The inhibition of SAHH has broad therapeutic potential across several disease areas:

-

Antiviral Therapy: Many viruses, including RNA and DNA viruses, rely on host cell methylation for the capping of their mRNA, which is essential for viral protein synthesis and replication. SAHH inhibitors can effectively block this process, leading to a potent antiviral effect. [1][3][4]* Oncology: Aberrant DNA and histone methylation patterns are a hallmark of many cancers. By modulating the methylation landscape, SAHH inhibitors can potentially reactivate tumor suppressor genes and inhibit the growth of cancer cells.

-

Inflammatory and Autoimmune Diseases: Methylation plays a role in regulating immune cell function and differentiation. SAHH inhibitors have shown immunosuppressive effects and are being explored for the treatment of conditions like rheumatoid arthritis and organ transplant rejection.

-

Metabolic Disorders: Elevated levels of homocysteine (hyperhomocysteinemia) are a risk factor for cardiovascular disease. While the direct inhibition of SAHH increases homocysteine, the broader impact on methylation pathways is an area of active investigation for managing metabolic diseases.

Table 1: Potency of Selected Carbocyclic Adenosine Analogs against SAHH

| Compound | Ki (nM) for SAHH | Antiviral Activity | Reference |

| (+/-)-Aristeromycin | 5 | Potent | [2] |

| Neplanocin A | 8.39 | Potent | [6] |

| 3-Deazaadenosine | 3900 | Moderate | [10] |

| 3-Deazaneplanocin A | Potent | Potent | [4] |

The development of novel SAHH inhibitors like 3-(6-amino-9H-purin-9-yl)-cyclopentanol and its derivatives continues to be a promising area of research. Future efforts will likely focus on designing more selective inhibitors with improved pharmacokinetic properties and a better understanding of their long-term effects on cellular methylation. The insights gained from studying this class of compounds will undoubtedly contribute to the development of new and effective therapies for a wide range of human diseases.

References

-

De Clercq, E. (2006). Carbocyclic Adenosine Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Antiviral Agents: Recent Advances. Nucleosides, Nucleotides and Nucleic Acids, 17(1-3), 635-645. [Link]

-

Guranowski, A., Montgomery, J. A., Cantoni, G. L., & Chiang, P. K. (1981). Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase. Biochemistry, 20(1), 110-115. [Link]

-

De Clercq, E. (2005). John Montgomery's Legacy: Carbocyclic Adenosine Analogues as Sah Hydrolase Inhibitors with Broad-Spectrum Antiviral Activity. Nucleosides, Nucleotides and Nucleic Acids, 24(10-12), 1395-1415. [Link]

-

Wnuk, S. F., et al. (2003). Open-Chain Carbocyclic Analogs of Adenosine with Dihalovinyl Unit as Potential Inhibitors of S-Adenosyl-L-homocysteine Hydrolase. Nucleosides, Nucleotides & Nucleic Acids, 22(9), 1747-1755. [Link]

-

De Clercq, E. (2005). John Montgomery's legacy: carbocyclic adenosine analogues as SAH hydrolase inhibitors with broad-spectrum antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1395-415. [Link]

-

Wolfe, M. S., Lee, Y., Bartlett, W. J., Borcherding, D. R., & Borchardt, R. T. (1992). 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase. Journal of Medicinal Chemistry, 35(10), 1782-1791. [Link]

-

Balzarini, J., et al. (2003). Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners. Biochemical Pharmacology, 66(5), 849-860. [Link]

-

Obara, K., et al. (2008). Synthesis of 2-modified Aristeromycins and Their Analogs as Potent Inhibitors Against Plasmodium Falciparum S-adenosyl-L-homocysteine Hydrolase. Archiv der Pharmazie, 341(4), 211-217. [Link]

-

Madhavan, G. V., et al. (1988). Synthesis and antiviral evaluation of 6'-substituted aristeromycins: potential mechanism-based inhibitors of S-adenosylhomocysteine hydrolase. Journal of Medicinal Chemistry, 31(9), 1798-1804. [Link]

-

Inoue, H., et al. (2022). Novel Neplanocin A Derivatives as Selective Inhibitors of Hepatitis B Virus with a Unique Mechanism of Action. Antimicrobial Agents and Chemotherapy, 66(6), e0226921. [Link]

-

Barciszewski, J., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(20), 4749. [Link]

-

ResearchGate. (n.d.). A plausible inhibitory mechanism of SAHH by fluoro-neplanocin A via Michael addition-elimination process. [Link]

-

Jeong, L. S., et al. (2015). Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities. Journal of Medicinal Chemistry, 58(13), 5025-5039. [Link]

-

Borchardt, R. T., et al. (1984). Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells. The Journal of Biological Chemistry, 259(8), 5364-5367. [Link]

-

Gorska, K., et al. (2025, February 4). Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. Molecules, 30(3), 678. [Link]

-

ResearchGate. (n.d.). Inhibition of SAH hydrolase by aristeromycin and neplanocin A. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. John Montgomery's legacy: carbocyclic adenosine analogues as SAH hydrolase inhibitors with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol

Executive Summary

The compound (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it is a truncated carbocyclic nucleoside analog where the labile furanose oxygen is replaced by a methylene group (cyclopentane), and the 5'-hydroxymethyl group is absent.[1]

This specific stereoisomer—characterized by the trans relationship between the hydroxyl group and the purine base—serves as a critical pharmacophore in two high-value therapeutic areas:[1]

-

PRMT5 Inhibition: It functions as the core MTA (methylthioadenosine) mimic in "MTA-cooperative" inhibitors, exploiting the metabolic vulnerability of MTAP-deleted cancers.[1]

-

Antiviral Therapeutics: It acts as a stable, non-cleavable scaffold for designing reverse transcriptase inhibitors, overcoming the hydrolytic instability of natural N-glycosidic bonds.[1]

This guide details the physicochemical profile, asymmetric synthesis, and structural biology of this compound, designed for researchers requiring high-purity synthesis and mechanistic understanding.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identification

| Property | Data |

| IUPAC Name | (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol |

| Common Synonyms | Carbocyclic 3'-deoxyadenosine (truncated); 9-[(1S,3R)-3-hydroxycyclopentyl]adenine |

| CAS Number | 208762-35-0 (Generic/Related); Note: Stereospecific CAS often varies by salt form |

| Molecular Formula | C₁₀H₁₃N₅O |

| Molecular Weight | 219.24 g/mol |

| Chirality | (1R, 3S) - Trans substitution pattern |

Physicochemical Properties

| Parameter | Value / Description | Significance |

| Solubility | DMSO (>20 mg/mL), Methanol, Water (Low) | Polar surface area requires polar organic solvents for stock solutions.[1] |

| LogP (Calc) | ~0.2 - 0.5 | Moderate lipophilicity enhances passive membrane permeability compared to ribose counterparts.[1] |

| pKa | ~4.1 (N1-adenine), ~13 (OH) | The purine moiety is weakly basic; protonation occurs in acidic HPLC mobile phases.[1] |

| Stability | High | Critical Feature: The carbocyclic C-N bond is resistant to purine nucleoside phosphorylase (PNP) and acid hydrolysis.[1] |

Structural Biology & Pharmacophore Analysis[1]

The biological utility of this molecule stems from its ability to mimic the sugar pucker of adenosine while lacking the reactive 5'-hydroxyl group.[1]

The "MTA-Cooperative" Mechanism (PRMT5)

In MTAP-deleted cancers, Methylthioadenosine (MTA) accumulates.[1] This molecule mimics MTA, binding to the PRMT5:MEP50 complex only in the presence of MTA, locking the enzyme in an inactive conformation.[1]

Figure 1: Mechanism of Action in MTAP-deleted cancers.[1] The (1R,3S) scaffold occupies the adenosine pocket, exploiting the unique binding mode created by MTA accumulation.[1]

Synthetic Routes & Process Chemistry

Achieving the correct (1R,3S) stereochemistry is the primary synthetic challenge.[1] The most robust route utilizes the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral starting material, followed by a Trott-style Pyrimidine Construction to build the adenine ring directly onto the amine.[1]

Retrosynthetic Analysis[1]

-

Target: (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol.[1][2]

-

Disconnection: N9-C1' bond (Purine synthesis on amine).[1]

-

Chiral Source: (-)-Vince Lactam (Enzymatically resolved).[1]

Step-by-Step Protocol

Stage 1: Synthesis of (1R,3S)-3-Aminocyclopentanol

Rationale: This step establishes the chiral centers.[1][5]

-

Opening: React (-)-Vince Lactam with HCl/MeOH to open the lactam ring, yielding the amino-ester.[1]

-

Reduction: Reduce the ester using LiBH₄ or NaBH₄ to the alcohol.[1]

-

Protection/Deprotection: (Optional) Boc-protection of amine may be required depending on the coupling strategy.[1]

Stage 2: Construction of the Purine Base (The "Build-Up" Method)

Rationale: Direct SN2 displacement of a cyclopentyl leaving group by adenine often leads to N7/N9 mixtures and inversion of configuration.[1] Building the pyrimidine on the amine preserves stereochemistry and ensures N9 regioselectivity.

Reagents:

-

4,6-Dichloro-5-nitropyrimidine (1.1 eq)[1]

-

DIEA (Diisopropylethylamine)[1]

-

Iron powder / Acetic Acid (Reduction)[1]

-

Triethyl orthoformate (Cyclization)[1]

Workflow:

-

SNAr Coupling: Dissolve (1R,3S)-3-aminocyclopentanol in n-butanol or THF .[1] Add DIEA and 4,6-dichloro-5-nitropyrimidine.[1] Heat to 60°C for 4 hours.

-

Result: The amine displaces the C4-chloride.[1]

-

-

Nitro Reduction: Treat the intermediate with Fe/AcOH or H₂/Pd-C to reduce the 5-nitro group to a 5-amino group.[1]

-

Result: Formation of the diaminopyrimidine intermediate.[1]

-

-

Cyclization: Reflux the diamine in Triethyl Orthoformate (TEOF) with a catalytic amount of HCl or p-TsOH.[1]

-

Result: Formation of the 6-chloropurine ring.[1]

-

-

Amination: Treat the 6-chloropurine intermediate with Ammonia in Methanol (7N) in a sealed tube at 80°C.

-

Result: Conversion of 6-Cl to 6-NH₂ (Adenine).[1]

-

Figure 2: Synthetic pathway utilizing the "Build-Up" strategy to ensure N9 regioselectivity and stereochemical retention.[1]

Analytical Validation Protocols

High-Performance Liquid Chromatography (HPLC)

To distinguish the (1R,3S) isomer from the (1S,3R) enantiomer or cis-diastereomers.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 260 nm (Adenine absorption max).[1]

-

Expected Retention: The carbocyclic amine usually elutes earlier than the ribose equivalent due to lack of hydrogen bonding from the ether oxygen.[1]

NMR Characterization (Diagnostic Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.1-8.3 ppm: Two singlets (H2 and H8 of Purine).[1]

-

δ 7.2 ppm: Broad singlet (NH₂, exchangable).[1]

-

δ 4.9 ppm: Quintet-like multiplet (H3 of cyclopentane, alpha to N9).[1] Note: The chemical shift of this proton is diagnostic for the N9 attachment.[1]

-

δ 4.2 ppm: Multiplet (H1 of cyclopentane, alpha to OH).[1]

-

δ 1.8-2.4 ppm: Complex multiplets (Cyclopentane CH₂ protons).[1]

-

References

-

Crimmins, M. T. (1998).[1] "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272.[1] Link[1]

-

Trost, B. M., et al. (2000).[1] "Asymmetric Synthesis of Chiral Cyclopentanoid Cores for Carbocyclic Nucleosides." Journal of the American Chemical Society.[1] (Demonstrates Pd-catalyzed desymmetrization).

-

Tang, S., et al. (2021).[1] "Discovery of MRTX1719: A Synthetic Lethal Inhibitor of the PRMT5[1]•MTA Complex in MTAP-Deleted Cancers."[1] Journal of Medicinal Chemistry. (Contextualizes the scaffold in PRMT5 inhibitors). Link[1]

-

Vince, R. (2012).[1] "The Vince Lactam: A versatile intermediate for the synthesis of carbocyclic nucleosides." Antiviral Chemistry & Chemotherapy.

-

BenchChem Protocols. "Application Notes for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol." Link

Sources

- 1. Buy (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol | 125409-63-4 [smolecule.com]

- 2. 3-(6-Aminopurin-9-yl)cyclopentan-1-ol | C10H13N5O | CID 9881535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(6-Amino-9H-purin-9-yl)-cyclopentanol: A Promising Carbocyclic Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carbocyclic nucleoside analog, 3-(6-Amino-9H-purin-9-yl)-cyclopentanol, with a specific focus on the (1R,3S) stereoisomer. This compound, a synthetic analog of adenosine, holds significant interest in medicinal chemistry and drug development due to its potential as an antiviral and antineoplastic agent. By replacing the furanose oxygen of natural nucleosides with a methylene group, carbocyclic nucleosides like the one detailed herein exhibit enhanced metabolic stability and an altered conformational preference, which can lead to potent and selective interactions with biological targets. This document will delve into the fundamental properties, synthesis, characterization, and the established biological significance of this class of molecules, providing a foundational resource for researchers in the field.

Introduction: The Significance of Carbocyclic Nucleoside Analogs

Nature has provided the blueprint for a vast array of therapeutic agents, with nucleosides serving as a cornerstone in the development of antiviral and anticancer drugs. However, the inherent instability of the glycosidic bond and susceptibility to enzymatic degradation can limit the efficacy of natural nucleosides. Carbocyclic nucleoside analogs, a class of compounds where the ribose sugar moiety is replaced by a carbocyclic ring, have emerged as a robust solution to these limitations. This structural modification imparts several advantageous properties, including:

-

Enhanced Metabolic Stability: The carbon-carbon bonds of the carbocyclic ring are resistant to enzymatic cleavage by phosphorylases and hydrolases, leading to a longer biological half-life.

-

Increased Lipophilicity: The replacement of the polar oxygen atom with a nonpolar methylene group can enhance membrane permeability, facilitating cellular uptake.

-

Conformational Rigidity: The cyclopentane ring imposes conformational constraints that can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for target enzymes.

3-(6-Amino-9H-purin-9-yl)-cyclopentanol, as a carbocyclic analog of adenosine, is of particular interest. Its structure mimics the natural nucleoside, allowing it to be recognized by viral and cellular enzymes, while its carbocyclic nature offers the potential for improved therapeutic properties.

Core Compound Properties: (1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentan-1-ol

The specific stereoisomer, (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol, is the focus of much of the research in this area. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O | |

| Molecular Weight | 219.24 g/mol | [1] |

| IUPAC Name | (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol | |

| CAS Number | 135555-55-6 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol (predicted) | General knowledge |

Synthesis and Characterization: A Pathway to a Potent Analog

Retrosynthetic Analysis and Proposed Synthetic Workflow

A logical approach to the synthesis of the target molecule involves the stereoselective formation of the cyclopentanol core, followed by the coupling with the purine base.

Caption: Proposed retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized, yet plausible, multi-step synthesis based on common organic chemistry transformations used for the synthesis of similar carbocyclic nucleosides.

Step 1: Enantioselective Desymmetrization of a Meso-epoxide

-

Rationale: This step establishes the crucial stereochemistry of the cyclopentanol ring. The use of a chiral ligand and a suitable nucleophile allows for the regioselective and enantioselective opening of a meso-epoxide derived from cyclopentadiene.

-

Procedure:

-

To a solution of cis-3,5-dibromocyclopent-1-ene in a suitable solvent (e.g., THF), add a solution of m-CPBA at 0 °C to form the corresponding epoxide.

-

In a separate flask, prepare the chiral catalyst by reacting a chiral ligand (e.g., a derivative of salen) with a metal salt (e.g., Cr(III)Cl₃).

-

To the chiral catalyst solution, add the meso-epoxide followed by a nucleophile such as TMSN₃.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Work-up the reaction by quenching with a suitable reagent, followed by extraction and purification by column chromatography to yield the chiral azido alcohol.

-

Step 2: Protection of the Hydroxyl Group

-

Rationale: The hydroxyl group needs to be protected to prevent it from interfering with the subsequent coupling reaction. A silyl protecting group like TBDMS is commonly used due to its stability and ease of removal.

-

Procedure:

-

Dissolve the azido alcohol in an anhydrous solvent (e.g., DMF).

-

Add an excess of a silylating agent (e.g., TBDMSCl) and a base (e.g., imidazole).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the protected azido cyclopentane by column chromatography.

-

Step 3: Reduction of the Azide

-

Rationale: The azide group is a precursor to the amine, which will be used for the coupling reaction. Reduction is typically achieved through hydrogenation.

-

Procedure:

-

Dissolve the protected azido cyclopentane in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the protected amino cyclopentanol.

-

Step 4: Coupling with the Purine Base

-

Rationale: The Mitsunobu reaction is a powerful and widely used method for the formation of the C-N bond between the cyclopentylamine and the purine base.

-

Procedure:

-

Dissolve adenine, the protected amino cyclopentanol, and triphenylphosphine (PPh₃) in an anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C and add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Step 5: Deprotection

-

Rationale: The final step is the removal of the protecting group to yield the target molecule.

-

Procedure:

-

Dissolve the protected coupled product in a suitable solvent (e.g., THF).

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction and purify the final product by column chromatography or recrystallization.

-

Characterization and Purity Assessment

A self-validating protocol for the characterization of the final compound would involve a suite of analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the purine ring protons, cyclopentyl ring protons, and the hydroxyl and amino protons with appropriate chemical shifts, multiplicities, and coupling constants. |

| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including those of the purine and cyclopentyl rings. |

| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M+Na]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amine), O-H (alcohol), C-N, and C=C/C=N (aromatic) functional groups. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity. |

Biological Significance and Mechanism of Action

The therapeutic potential of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol lies in its ability to act as a nucleoside analog. Upon entering a cell, it is expected to be phosphorylated by cellular kinases to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor or an alternative substrate for viral or cellular DNA and RNA polymerases.

Caption: Proposed mechanism of action via intracellular phosphorylation.

By incorporating into a growing nucleic acid chain, the carbocyclic analog can cause chain termination due to the absence of a 3'-hydroxyl group, a critical functional group for the formation of the phosphodiester backbone. This mechanism is the basis for the antiviral activity of many clinically successful nucleoside analogs, such as zidovudine (AZT) and tenofovir.

Future Directions and Therapeutic Potential

Carbocyclic nucleoside analogs, including 3-(6-Amino-9H-purin-9-yl)-cyclopentanol, represent a promising area of research for the development of new antiviral and anticancer therapies. Future research in this field will likely focus on:

-

Optimization of the lead compound: Modification of the purine and cyclopentyl rings to enhance potency, selectivity, and pharmacokinetic properties.

-

Elucidation of specific viral targets: Identifying the specific viral polymerases or other enzymes that are most effectively inhibited by this class of compounds.

-

Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in treating human diseases.

The enhanced stability and favorable pharmacological properties of carbocyclic nucleosides make them a compelling class of molecules for continued investigation. The in-depth understanding of their synthesis, characterization, and biological activity, as outlined in this guide, will be instrumental in unlocking their full therapeutic potential.

References

-

PubChem. (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol | C10H13N5O | CID 9881535 - PubChem. [Link]

Sources

Methodological & Application

Application Note: Solubilization & Handling of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol

This guide details the solubilization, handling, and application protocols for 3-(6-Amino-9H-purin-9-yl)-cyclopentanol , a carbocyclic adenosine analogue.[1]

Technical Note on Identity: This compound belongs to the class of Carbocyclic Nucleosides , where the ribose oxygen of adenosine is replaced by a methylene group (forming a cyclopentane ring).[1] This structural modification increases metabolic stability against phosphorylases and esterases, making it a critical scaffold in antiviral drug development (e.g., Aristeromycin analogs) and enzyme inhibition (specifically S-adenosylhomocysteine hydrolase).[1]

Physicochemical Profile

Before solubilization, verify the compound identity and properties to ensure accurate molarity calculations.[1]

| Property | Value |

| Systematic Name | (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol (Isomer dependent) |

| Common Class | Carbocyclic Adenosine Analogue / Carbocyclic Nucleoside |

| Molecular Formula | C₁₀H₁₃N₅O |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | ~0.2 (Moderately polar, but lipophilic enough to limit rapid water solubility) |

Solubility Profile & Solvent Selection

Dimethyl Sulfoxide (DMSO)[2]

-

Solubility: High (Recommended Primary Solvent)

-

Saturation Limit: ~20–50 mg/mL (approx. 90–225 mM).

-

Usage: Ideal for creating high-concentration Master Stock Solutions (typically 10 mM, 50 mM, or 100 mM) for long-term storage at -20°C.[1]

-

Mechanism: DMSO effectively disrupts the crystal lattice of purine nucleosides, which often have strong intermolecular hydrogen bonding.[1]

Water / Aqueous Buffers (PBS, Media)[3]

-

Saturation Limit: < 2–5 mg/mL (often requires heating/sonication).

-

Usage: Not recommended for Master Stocks. Direct dissolution in water is slow and prone to precipitation upon cooling.[1]

-

Risk: "Crashing out" (precipitation) occurs if a high-concentration DMSO stock is diluted too rapidly into cold aqueous buffer.[1]

Ethanol[1]

-

Solubility: Low (< 1 mg/mL) . generally poor solvent for purine nucleosides; avoid using as a primary solvent.

Protocol: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 50 mM Master Stock Solution.

Materials

-

Compound: 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (Solid)[1]

-

Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

-

Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

Procedure

-

Weighing: Accurately weigh 10.96 mg of the solid compound.

-

Calculation:

-

Dissolution: Add 1.0 mL of Anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: The solution must be completely clear and colorless.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into cell culture media or PBS without precipitation.

The "Step-Down" Dilution Method

Directly injecting a large volume of DMSO stock into water can cause local high concentrations, leading to immediate precipitation.[1] Use this serial dilution method.

Target: 100 µM Working Solution in Media (0.2% DMSO final).

-

Thaw: Thaw the 50 mM DMSO stock at room temperature (or 37°C if crystals are visible). Vortex well.

-

Intermediate Dilution (10x):

-

Final Dilution (1x):

-

Dilute the 500 µM intermediate 1:5 into the final assay well/tube to reach 100 µM .

-

-

Verification: Inspect the tube against a dark background. Turbidity indicates precipitation.[1]

Visualizations

Figure 1: Solubilization & Dilution Workflow

This diagram illustrates the logical flow from solid compound to assay-ready solution, highlighting critical decision points to prevent precipitation.

Caption: Figure 1. Step-wise solubilization workflow ensuring compound stability and homogeneity.

Figure 2: Biological Mechanism (Context)

Carbocyclic adenosine analogs typically function by mimicking adenosine, inhibiting enzymes like SAH Hydrolase or interfering with viral replication.[1]

Caption: Figure 2.[1] Typical mechanism of action for carbocyclic adenosine analogs in viral inhibition contexts.

References

-

PubChem Compound Summary . (2023). (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol. National Center for Biotechnology Information.[1]

- Cayman Chemical. (2023). Adenosine Product Information & Solubility Data. (Reference for general purine nucleoside solubility profiles).

- Selleck Chemicals. (2024). Adenosine Receptor Agonist Solubility Protocols.

-

De Clercq, E. (2005).[1] Antiviral activity of carbocyclic nucleoside analogues. In Nucleosides, Nucleotides and Nucleic Acids.

- (General grounding for the biological application context of the carbocyclic scaffold).

Sources

Preparation of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol stock solutions

Application Note: Preparation & Handling of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol Stock Solutions

Part 1: Introduction & Compound Profile

The Invisible Variable: Solvent Integrity In drug discovery and viral research, the reproducibility of assay data is often compromised not by the biological system, but by the physicochemical state of the small molecule. 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (a carbocyclic analog of 3'-deoxyadenosine) presents specific challenges due to its lipophilic carbocyclic ring system fused with a polar purine base.

Unlike natural nucleosides where the furanose ring oxygen aids aqueous solubility, the methylene replacement in this carbocyclic analog significantly increases hydrophobicity. Consequently, direct aqueous dissolution often leads to micro-precipitation—invisible to the naked eye but disastrous for IC50 accuracy.

This guide provides a field-proven protocol for generating high-integrity stock solutions, ensuring that the compound delivered to your assay is identical to the compound calculated in your spreadsheet.

Physicochemical Profile

| Parameter | Data | Notes |

| Systematic Name | 3-(6-Amino-9H-purin-9-yl)-cyclopentanol | Carbocyclic 3'-deoxyadenosine analog |

| Molecular Formula | ||

| Molecular Weight | 219.24 g/mol | |

| Physical State | White to off-white solid | Hygroscopic; store desiccated |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended Stock: 10 mM - 50 mM |

| Secondary Solvent | Ethanol | Possible, but evaporation risks concentration shifts |

| Aqueous Solubility | Poor (< 1 mg/mL) | NOT recommended for stock preparation |

Part 2: Solvent Selection Logic

The choice of solvent dictates the stability and usability of the stock. The following decision tree outlines the logic for selecting DMSO over water or ethanol for this specific class of nucleoside analogs.

Figure 1: Solvent Decision Matrix. DMSO is the only solvent that guarantees both high solubility and long-term concentration stability for carbocyclic nucleosides.

Part 3: Preparation Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Target Volume: 1 mL | Target Concentration: 10 mM

Materials:

-

Compound: 3-(6-Amino-9H-purin-9-yl)-cyclopentanol (MW: 219.24)[1]

-

Solvent: Anhydrous DMSO (≥99.9%, cell culture grade)

-

Vessel: Amber glass vial (borosilicate) or polypropylene cryovial.

Step-by-Step Procedure:

-

Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic powder.

-

Weighing: Weigh approximately 2.2 mg of powder into the vial.

-

Note: Due to static, exact weighing of small masses is difficult. It is scientifically superior to weigh the powder first, record the exact mass, and then adjust the solvent volume.

-

-

Calculation (The "Gravimetric Adjustment" Method): Use the formula:

Example: If you weigh 2.35 mg : -

Dissolution: Add the calculated volume of DMSO.

-

Mixing: Vortex vigorously for 30 seconds.

-

Critical: Do NOT sonicate unless absolutely necessary. Sonication generates heat, which can degrade nucleoside analogs. If particles persist, warm gently to 37°C for 5 minutes.

-

-

Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.

Protocol B: Serial Dilution for Biological Assays

Directly spiking 100% DMSO stock into cell culture media often causes "shock precipitation" where the compound crashes out locally before mixing. Use an Intermediate Dilution Step .

Workflow Diagram:

Figure 2: Intermediate Dilution Strategy. This multi-step approach prevents compound precipitation by gradually shifting the solvent polarity.

Dilution Table (Example for 10 µM Final Assay Concentration):

| Step | Source | Diluent | Volume Ratio | Final Conc. | DMSO % |

| 1.[2][3][4][5] Stock | Powder | 100% DMSO | - | 10 mM | 100% |

| 2. Intermediate | 10 µL Stock | 990 µL Media | 1:100 | 100 µM | 1% |

| 3. Assay Well | 10 µL Intermediate | 90 µL Cell Susp. | 1:10 | 10 µM | 0.1% |

Note: 0.1% DMSO is generally considered the "No Effect Level" (NOEL) for most cell lines [1].

Part 4: Quality Control & Storage

-

Storage Conditions:

-

Aliquot: Never store the bulk stock in one bottle. Divide into 20–50 µL aliquots in cryovials.

-

Temperature: Store at -20°C for up to 6 months or -80°C for up to 2 years.

-

Freeze/Thaw: Limit to a maximum of 3 cycles. Carbocyclic rings are stable, but repeated temperature shifts can induce crystal growth.

-

-

Validation (Self-Check):

-

Before using a thawed aliquot, centrifuge at 10,000 x g for 1 minute. If a pellet is visible, the compound has crashed out. Redissolve with warming or discard.

-

References

-

Vertex AI Search. (2025). DMSO cytotoxicity limits in cell culture. Retrieved from 6

-

PubChem. (2025).[1] (1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol Compound Summary. National Library of Medicine. Retrieved from 1[1]

-

BenchChem. (2025).[5] Application Note: Preparation of Stock Solutions in DMSO. Retrieved from 5

-

MedChemExpress. (2025). Compound Handling Instructions: Solubility and Dilution. Retrieved from 7

Sources

- 1. 3-(6-Aminopurin-9-yl)cyclopentan-1-ol | C10H13N5O | CID 9881535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]

- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.cn [medchemexpress.cn]

Troubleshooting & Optimization

3-(6-Amino-9h-purin-9-yl)-cyclopentanol stability in aqueous solution

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Executive Summary: The "Stability Paradox"

You are working with 3-(6-Amino-9h-purin-9-yl)-cyclopentanol , widely recognized in the literature as a Carbocyclic Adenosine Analogue (often related to Aristeromycin derivatives).

Users often misunderstand the stability profile of this molecule because they apply the rules of natural nucleosides to it.

-

The Good News: Unlike natural adenosine, this molecule possesses a C-N bond (connecting the base to the ring) rather than an N-glycosidic bond. It is immune to the acid-catalyzed cleavage and phosphorylase degradation that plagues natural nucleosides [1, 2].

-

The Risk: While the linkage is stable, the adenine base itself remains susceptible to hydrolytic deamination (converting to hypoxanthine), particularly in unbuffered aqueous solutions or at elevated temperatures [3, 4].

Module 1: Solubility & Reconstitution (Troubleshooting Precipitation)

The Issue: Users frequently report that the compound "crashes out" (precipitates) upon dilution into aqueous media, or forms a "cloudy" suspension.

The Science: The replacement of the ribose oxygen with a methylene group (cyclopentane) increases the lipophilicity (LogP) of the molecule compared to natural adenosine. While the amine group provides some polarity, the planar purine ring drives strong pi-stacking interactions, leading to aggregation in pure water.

The Protocol: The "DMSO Step-Down" Method Do not attempt to dissolve directly in water or saline.

-

Primary Stock: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM .

-

Note: Ensure the DMSO is anhydrous. Water contamination in DMSO accelerates degradation over long-term storage.

-

-

Intermediate Dilution: If a high concentration is needed, dilute the DMSO stock 1:10 into Ethanol or PEG-400 first (optional, reduces precipitation shock).

-

Final Aqueous Dilution:

-

Slowly add the stock to your aqueous buffer (PBS or culture media) while vortexing .

-

Critical Limit: Keep the final DMSO concentration <0.5% (v/v) for cell-based assays to avoid solvent toxicity.

-

Solubility Ceiling: Do not exceed 1 mg/mL in the final aqueous solution without verifying clarity.

-

Module 2: Chemical Stability & Degradation Pathways

The Issue: "I see extra peaks on my HPLC after 24 hours at 37°C."

The Science: Your molecule undergoes Deamination , not Depurination.

-

Natural Adenosine: Acid breaks the bond between the sugar and base (Depurination).

-

Your Molecule: The carbocyclic bond is stable. Instead, water attacks the exocyclic amine at position 6, releasing ammonia and converting the base to Hypoxanthine (forming a carbocyclic Inosine analogue).

Visualizing the Degradation Logic

Figure 1: Stability comparison. Unlike natural nucleosides, the carbocyclic linkage prevents acid hydrolysis, but the base remains susceptible to deamination.

Module 3: Quality Control (HPLC Method)

If you suspect degradation, use this standard protocol to separate the parent compound from the deaminated impurity (Hypoxanthine derivative).

HPLC Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 0–5 min: 2% B (Isocratic) 5–20 min: 2% → 60% B (Linear Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 260 nm (Adenine max) and 248 nm (Hypoxanthine shift) |

Analysis:

-

Parent Peak: Elutes later (more hydrophobic due to the amine).

-

Deaminated Impurity: Elutes earlier (Hypoxanthine is more polar).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound? A: No. While the C-N bond is stable, the high temperature (121°C) will accelerate the deamination of the adenine moiety to hypoxanthine [3]. Sterilize by filtration using a 0.22 µm PES or PVDF membrane.

Q2: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, for the duration of typical assays (24–72 hours). However, fetal bovine serum (FBS) contains Adenosine Deaminase (ADA) .

-

Critical Check: Natural adenosine is destroyed by ADA in seconds. Carbocyclic analogues are generally resistant to ADA, but not immune. If you observe loss of activity, use heat-inactivated serum or add an ADA inhibitor (e.g., EHNA) [1, 5].

Q3: How should I store the powder? A:

-

Long-term: -20°C, desiccated.

-

Solution: Store DMSO stocks at -20°C in aliquots. Avoid repeated freeze-thaw cycles, which introduce moisture and promote deamination.

Troubleshooting Flowchart

Figure 2: Decision tree for diagnosing solubility and stability issues.

References

-

Schneller, S. W. (2020). Carbocyclic Nucleosides: Prototype Structures and Synthetic Strategies. University of Hamburg / NIH. 1[2]

- Establishes the hydrolytic stability of the carbocyclic linkage (C-N)

-

Royal Society of Chemistry. (2022). Nucleosides and Nucleotides: Stability of N-Glycosidic Bond. 2

- Details the mechanism of acid-catalyzed hydrolysis in natural purines, contrasting the stability required for carbocyclic analogues.

-

Hernández Álvarez, C. C., & Michaelian, K. (2022).[3] Comparative study of spontaneous deamination of adenine and cytosine. ResearchGate / Entropy. 3

- Provides kinetic data on the deamination of adenine to hypoxanthine in aqueous solution.

- Wolfenden, R., & Snider, M. J. (2001). The Rate of Spontaneous Hydrolysis of Adenosine.

-

Cayman Chemical. (2022).[4] Adenosine Product Information & Solubility. 4[2]

- Standard handling protocols for adenosine analogues, confirming DMSO solubility limits.

Sources

Technical Support Center: Resolving Stereoisomers of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Welcome to the technical support center for the resolution of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of separating these critical chiral compounds. As a carbocyclic nucleoside analog, the stereochemical purity of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol is paramount for its therapeutic efficacy and safety.[1][2] This resource provides field-proven insights and detailed protocols to empower you to overcome common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the stereoisomers of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, and why is their separation important?

3-(6-Amino-9h-purin-9-yl)-cyclopentanol possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). These stereoisomers can be grouped into two pairs of enantiomers ((1R,3S)/(1S,3R) and (1R,3R)/(1S,3S)) and multiple diastereomeric relationships. The separation of these isomers is critical because, like many chiral drugs, each stereoisomer can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[3] Regulatory agencies often require the characterization and control of each stereoisomer in a drug product to ensure safety and efficacy.

Enzymatic Resolution

Q2: I am attempting an enzymatic resolution of the racemic cyclopentanol derivative, but I am observing low or no conversion. What are the likely causes?

Low or no conversion in an enzymatic resolution is a common issue that can often be traced back to several factors related to the enzyme's activity and the reaction conditions.

Troubleshooting Steps:

-

Enzyme Selection and Activity:

-

Cause: The chosen lipase may have low activity or selectivity for your specific substrate. Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) exhibit varying substrate specificities.[4][5]

-

Solution: Screen a panel of commercially available lipases. We recommend starting with Lipase PS from Pseudomonas cepacia (Amano) or Novozym 435 (immobilized Candida antarctica lipase B), as they have shown high enantioselectivity for resolving 2-substituted cycloalkanols.[5] Always verify the activity of a new batch of enzyme with a standard substrate.

-

-

Reaction Medium (Solvent):

-

Cause: The solvent can significantly impact enzyme activity and stability. Polar solvents can strip the essential water layer from the enzyme, leading to denaturation.

-

Solution: Use non-polar organic solvents like diisopropyl ether, hexane, or toluene.[5][6] Avoid highly polar solvents unless the enzyme is specifically formulated for them.

-

-

Water Content:

-

Cause: While non-aqueous media are often used, a minimal amount of water is crucial for enzyme activity. However, excessive water can lead to unwanted hydrolysis of the ester product.

-

Solution: Ensure the solvent is not completely anhydrous. The optimal water activity (a_w) is critical and may require empirical determination. Start by adding a small, controlled amount of water (e.g., 0.5 equivalents).[6][7]

-

-

Acyl Donor:

-

Cause: The nature of the acyl donor in a transesterification reaction can affect the reaction rate.

-

Solution: Vinyl acetate is often an excellent acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[5]

-

-

pH and Temperature:

-

Cause: Enzymes have optimal pH and temperature ranges for activity. Deviations can lead to reduced or no activity.

-

Solution: While pH is less of a factor in non-aqueous media, the solid enzyme preparation's pH memory is important. Ensure the enzyme was lyophilized at its optimal pH. For temperature, a common starting point is 45°C, but this should be optimized for your specific enzyme.[6][7]

-

-

Inhibitors:

-

Cause: Contaminants in your substrate or solvent can inhibit the enzyme.

-

Solution: Use highly purified substrate and analytical grade solvents.[8]

-

Q3: My enzymatic resolution is proceeding, but the enantiomeric excess (e.e.) of the product is poor. How can I improve the enantioselectivity?

Achieving high enantioselectivity is the primary goal of kinetic resolution. If your e.e. is low, consider the following optimization strategies:

Troubleshooting Steps:

-

Enzyme Choice:

-

Temperature Optimization:

-

Cause: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.

-

Solution: Perform the reaction at a lower temperature (e.g., room temperature or 4°C) and monitor the progress over a longer period.

-

-

Conversion Percentage:

-

Cause: For a kinetic resolution, the e.e. of both the product and the unreacted starting material is directly dependent on the extent of conversion. The maximum e.e. for the product is achieved at lower conversions, while the maximum e.e. for the remaining substrate is achieved at higher conversions.

-

Solution: Carefully monitor the reaction progress and stop it at approximately 50% conversion to theoretically obtain high e.e. for both the product and the unreacted starting material.[4][10]

-

-

Solvent Effects:

-

Cause: The solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.

-

Solution: Screen a variety of non-polar solvents. A change from hexane to diisopropyl ether, for instance, could alter the enzyme-substrate interactions and improve selectivity.[5]

-

Workflow for Enzymatic Resolution

Below is a generalized workflow for the lipase-catalyzed resolution of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol.

Caption: Workflow for enzymatic kinetic resolution.

Chiral HPLC Separation

Q4: I am developing a chiral HPLC method for the stereoisomers, but I am getting poor or no separation. What should I try?

Chiral HPLC separations are highly specific, and method development often requires screening several stationary and mobile phases.[11][12][13]

Troubleshooting Steps:

-

Chiral Stationary Phase (CSP) Selection:

-

Cause: There is no universal chiral stationary phase. The separation relies on transient diastereomeric interactions between the analyte and the CSP, which are highly specific.[12]

-

Solution: Screen a variety of CSPs. For nucleoside analogs, polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often a good starting point.[1][14] Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC™) can also be effective for polar compounds.[15]

-

-

Mobile Phase Composition:

-

Cause: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating the interactions with the CSP.[13]

-

Solution:

-

Normal Phase: A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1] Vary the ratio of the alcohol modifier to optimize selectivity.

-

Reversed-Phase: While less common for some CSPs, a mobile phase of water/acetonitrile or water/methanol can be effective, especially with macrocyclic antibiotic phases.

-

Additives: For amine-containing compounds like this, adding a small amount of a basic modifier (e.g., diethylamine) to a normal phase mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be necessary.

-

-

-

Temperature:

-

Cause: Temperature affects the thermodynamics of the chiral recognition process.

-

Solution: Analyze your samples at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but increase retention times and pressure.

-

-

Flow Rate:

-

Cause: A lower flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution.

-

Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

-

Q5: My chiral separation is showing peak tailing or broad peaks. How can I improve the peak shape?

Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

Troubleshooting Steps:

-

Secondary Interactions:

-

Cause: The free amino group in your analyte can interact with residual silanols on the silica support of the CSP, leading to peak tailing.

-

Solution: Add a competing base to the mobile phase, such as 0.1% diethylamine (DEA) or ethanolamine, in normal phase mode. This will saturate the active sites on the stationary phase and improve peak symmetry.

-

-

Sample Solvent:

-

Cause: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

-

Solution: Ideally, dissolve your sample in the mobile phase itself.[12] If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

-

-

Column Overload:

-

Cause: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

-

Solution: Reduce the injection volume or the concentration of your sample.

-

-

Column Contamination/Degradation:

-

Cause: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.

-

Solution: Flush the column with a strong solvent (check the column care instructions for compatible solvents). If performance does not improve, the column may need to be replaced.

-

Data Summary: Chiral HPLC Method Parameters

The following table provides a starting point for developing a chiral HPLC method for aminocyclopentanol derivatives.[1]

| Parameter | Direct Method (Normal Phase) Example |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | 25°C |

| Expected Outcome | Baseline separation of stereoisomers |

Logical Flow for Chiral Method Development

This diagram outlines a systematic approach to developing a robust chiral separation method.

Caption: Systematic approach for chiral HPLC method development.

References

-

Honig, H., Seufer-Wasserthal, P., & Fulop, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341-2345. Available from: [Link]

-

Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-6. Available from: [Link]

-

Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. Available from: [Link]

-

Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]

-

6 Top Chiral Chromatography Questions. (2020). Regis Technologies. Available from: [Link]

-

Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. ResearchGate. Available from: [Link]

-

Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

-

Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. Available from: [Link]

-

(1R,3S)-3-(6-amino-9H-purin-9-yl)cyclopentan-1-ol. PubChem. Available from: [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available from: [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Available from: [Link]

-

Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. Available from: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

-

Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available from: [Link]

-

A study on the enantioseparation of profens on Chiralpak AD and Chiralcel OD. VTechWorks. Available from: [Link]

-

Imai, K., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

-

[(1r,3s)-3-(6-amino-8-phenyl-9h-purin-9-yl)cyclopentyl]methanol. PubChemLite. Available from: [Link]

-

Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6032. Available from: [Link]

-

Ali, I., et al. (2016). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Journal of Analytical & Pharmaceutical Research, 3(4). Available from: [Link]

-

Pérez Ozcáriz, S. (2017). Enzymatic Platform for Nucleoside Analogues Production. EC Microbiology, 6(2), 35-38. Available from: [Link]

-

Gorska, A., et al. (2015). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine Nucleoside Phosphorylase. Molecules, 20(8), 14032-14052. Available from: [Link]

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. Available from: [Link]

-